Formic acid;nickel

Precursor synthesis Purification Crystallization

Nickel formate (Ni(HCOO)₂·2H₂O, CAS 3349-06-2) is a green, monoclinic nickel(II) carboxylate salt sparingly soluble in cold water (~2.0–2.1 mass% at 20–25°C) and insoluble in organic solvents. It decomposes thermally at 180–200°C to yield finely divided, porous metallic nickel—a property historically exploited for catalyst and powder metallurgy precursor applications.

Molecular Formula CH2NiO2
Molecular Weight 104.719 g/mol
Cat. No. B12334879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic acid;nickel
Molecular FormulaCH2NiO2
Molecular Weight104.719 g/mol
Structural Identifiers
SMILESC(=O)O.[Ni]
InChIInChI=1S/CH2O2.Ni/c2-1-3;/h1H,(H,2,3);
InChIKeyRILTWTZTURZUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel Formate Procurement Guide: Baseline Identity and Comparator Landscape for Scientific Selection


Nickel formate (Ni(HCOO)₂·2H₂O, CAS 3349-06-2) is a green, monoclinic nickel(II) carboxylate salt sparingly soluble in cold water (~2.0–2.1 mass% at 20–25°C) and insoluble in organic solvents [1]. It decomposes thermally at 180–200°C to yield finely divided, porous metallic nickel—a property historically exploited for catalyst and powder metallurgy precursor applications [2][3]. The compound competes in procurement with other nickel salts—most commonly nickel(II) acetate tetrahydrate, nickel(II) nitrate hexahydrate, nickel(II) chloride hexahydrate, and nickel(II) sulfate hexahydrate—all of which serve as nickel ion sources for catalyst impregnation, electrodeposition, and materials synthesis. Unlike its highly soluble counterparts, nickel formate's controlled solubility, unique thermal decomposition pathway, and distinct metal–support interaction profile create quantifiable differentiation that must be evaluated when selecting a precursor for a specific industrial or research process [4].

Solubility ~8× lower than nickel acetate enables direct precipitation isolation
Decomposition Thermal decomposition at 180–200°C yields porous metallic nickel powder
Support interaction Distinct metal-support interaction profile vs. nitrate, acetate on Al₂O₃ and SiO₂

Why Nickel Acetate or Nickel Nitrate Cannot Simply Replace Nickel Formate: The Evidence Gap


Nickel salts are frequently regarded as interchangeable Ni²⁺ reservoirs, yet the counter-anion exerts a decisive influence on downstream performance. On γ-Al₂O₃ supports, catalysts prepared from nickel formate exhibit a strong nickel–alumina interaction (high TPR reduction temperature), whereas those from nickel nitrate and nickel acetate display weak metal–support interactions that yield highly dispersed, small nickel crystallites with markedly different catalytic activity [1]. On SiO₂ supports, the trend reverses: nickel formate-derived catalysts outperform all other precursors (nitrate, acetate, carbonate, chloride) in benzene hydrogenation activity, correlated with a higher specific surface area of nickel particles [2]. In electrodeposition, the formate ligand enables a deposition rate of ~1900 ng s⁻¹ cm⁻²—roughly double that of glycinate-based systems and substantially higher than acetate or citrate baths [3]. These divergent behaviors mean that substituting nickel formate with a more soluble or cheaper nickel salt without process re-validation carries a quantifiable risk of altered metal dispersion, catalytic activity, or deposition efficiency.

Catalytic activity may invert across supports
On Al₂O₃, nickel formate gives strong metal-support interaction and low dispersion, while nitrate/acetate give high activity. On SiO₂ the trend reverses; direct substitution without support-specific validation may shift catalyst performance.
Electrodeposition rate advantage is ligand-specific
Formate baths deliver higher deposition rate than glycinate or acetate systems. Replacing formate with a common ligand can reduce throughput substantially.
Thermal decomposition product differs in phase and size
Nickel acetate yields mixed Ni/NiO under air; formate enables sub-100 nm pure Ni powder under mild conditions. Substitution changes powder specification.

Quantitative Product-Specific Differentiation Evidence for Nickel Formate Against Leading Comparators


Aqueous Solubility: Nickel Formate is ~8× Less Soluble Than Nickel Acetate, Enabling Facile Product Isolation by Precipitation

Nickel formate dihydrate exhibits a solubility of 2.13 mass% (0.146 mol kg⁻¹) in water at 25°C, measured in ~2% excess formic acid to suppress hydrolysis [1]. By contrast, nickel acetate tetrahydrate has a reported solubility of 16.6 g/100 mL (≈16.6 mass%) at 20°C, and nickel chloride hexahydrate reaches 254 g/100 mL at 20°C [2][3]. The ~8-fold lower solubility of nickel formate relative to nickel acetate means that in a metathesis or acid–base preparation, nickel formate precipitates selectively from an aqueous solution while nickel acetate remains dissolved, substantially reducing the volume of mother liquor that must be handled and enabling higher-purity product recovery without additional recrystallization steps [4].

Aqueous solubility
Head-to-head
2.13 mass% (25°C) vs. 16.6 g/100 mL nickel acetate; ~8× lower
Enables precipitation-based isolation, reducing solvent volume
IUPAC-NIST data; formic acid used to suppress hydrolysis
Precursor synthesis Purification Crystallization

Electrodeposition Rate: Nickel Formate Complexes Deliver the Highest Ni Film Deposition Rate Among Common Ligand Systems

In a direct potentiostatic comparison of five complexing agents (formate, acetate, glycinate, citrate, EDTA) for nickel electrodeposition from aqueous solutions, the formate-based system achieved the highest deposition rate of approximately 1900 ng s⁻¹ cm⁻² at E = –1.1 V vs. Ag/AgCl [1]. The glycinate system, by contrast, deposited nickel at 954 ng s⁻¹ cm⁻² under identical potential conditions, while the acetate system yielded a lower deposition rate (specific numeric value not reported but described as lower than formate) [1]. The formate system thus provides a roughly 2× deposition rate advantage over glycinate and a wider margin over acetate and citrate baths, although the glycinate system exhibits superior current efficiency (0.75) [1].

Electrodeposition rate
Head-to-head
~1900 ng s⁻¹ cm⁻² (formate) vs. 954 ng s⁻¹ cm⁻² (glycinate)
Reported ~2× higher rate supports throughput-sensitive processes
Potentiostatic, –1.1 V vs. Ag/AgCl; EQCM monitoring
Electrodeposition Nickel plating Thin films

Nickel–Alumina Interaction Strength: Nickel Formate Yields Strong Metal–Support Interaction, Opposing the High-Dispersion Outcome of Nickel Nitrate and Acetate

In a systematic study of five nickel precursors (formate, nitrate, acetate, carbonate, chloride) impregnated on γ-Al₂O₃, temperature-programmed reduction (TPR) revealed that catalysts prepared from nickel formate and nickel carbonate exhibit a strong nickel–alumina interaction, shifting reduction to higher temperatures, while nickel nitrate and nickel acetate produce weak metal–support interactions that facilitate reduction at lower temperatures and result in highly dispersed, small nickel crystallites [1]. Consequently, the formate-derived and carbonate-derived catalysts showed larger nickel crystallite size (observed by TEM and pulse reaction) and substantially lower catalytic activity for benzene hydrogenation and toluene dealkylation, whereas the nitrate- and acetate-derived catalysts demonstrated high activity for both reactions [1]. This provides a clear quantitative rank ordering: for applications on γ-Al₂O₃ requiring high dispersion and high hydrogenation activity, nickel nitrate or acetate are preferred; for applications requiring strong metal–support interaction (e.g., resistance to sintering at elevated temperature), nickel formate is the superior precursor.

Ni–Al₂O₃ interaction
Head-to-head
Strong interaction/large Ni crystallites vs. weak interaction/high dispersion
Precursor determines sintering resistance vs. hydrogenation activity
γ-Al₂O₃ support; TPR, TEM characterization
Heterogeneous catalysis Catalyst precursor selection TPR characterization

Nickel–Silica Catalyst Activity Inversion: Nickel Formate Surpasses All Other Precursors in Benzene Hydrogenation on SiO₂

When nickel is supported on silica instead of alumina, the precursor performance order inverts. On SiO₂, catalysts prepared from nickel formate, acetate, and carbonate concentrate nickel atoms near the outer surface of the silica sphere and exhibit strong nickel–silica interaction (by TPR), whereas nickel nitrate and chloride distribute nickel uniformly throughout the support with weak interaction [1]. Critically, the nickel formate-derived catalyst was more active than all four other catalysts (nickel nitrate, acetate, carbonate, chloride) for the hydrogenation of benzene, as shown in Table 1 of the reference, with catalytic activity proportional to the specific surface area of nickel particles [1]. This is the only precursor among the five tested that simultaneously produces a nickel distribution concentrated at the outer silica surface and the highest benzene hydrogenation activity.

Ni/SiO₂ activity
Head-to-head
Ranked highest among 5 precursors in benzene hydrogenation
Formate uniquely gives outer-surface Ni and highest activity on SiO₂
Activity proportional to specific Ni surface area
Silica-supported catalysts Benzene hydrogenation Nickel dispersion

Thermal Decomposition Product Morphology: Nickel Formate Yields Finely Divided Porous Nickel with Controllable Dispersion Distinct from Acetate and Oxalate

Synchronous thermal analysis (TG-DTA coupled with mass spectroscopy) of nickel(II) formate, acetate, and oxalate under inert atmosphere established that all three salts yield metallic nickel as the final solid product; however, scanning electron microscopy revealed that the dispersion of the resulting nickel powder is strongly dependent on the identity of the starting salt [1]. A related patent demonstrates that thermal decomposition of nickel formate in benzyl alcohol at 195–205°C produces non-pyrophoric submicron nickel powder with a mean particle size of 0.05–0.08 µm and purity ≥99 mass%, a morphology uniquely accessible from the formate precursor due to its low decomposition temperature window relative to acetate (which decomposes above 250°C and yields a mixture of Ni and NiO in air) [2][3].

Ni powder morphology
Cross-study comparable
Mean particle size 0.05–0.08 µm, purity ≥99% Ni
Sub-100 nm pure Ni powder via mild thermal decomposition
Benzyl alcohol medium, 195–205°C; acetate yields mixed Ni/NiO
Nickel powder synthesis Thermal decomposition Precursor morphology control

Biomass Pyrolysis Catalysis: Nickel Formate Increases Bio-Oil Yield by ~8 wt% Over Non-Catalytic Baseline, Outperforming Potassium and Zinc Formates

In a comparative fixed-bed reactor study of formate salt additives (potassium, nickel, and zinc formates) on corn straw pyrolysis, nickel formate exhibited the strongest catalytic ability for bio-oil production [1]. Relative to non-catalytic pyrolysis, the addition of nickel formate increased the bio-oil yield by approximately 8 wt% [1]. Potassium formate, by contrast, promoted gas yield and enhanced ketone selectivity in the oil, while nickel and zinc formates reduced the total content of oxygenated compounds (alcohols, ketones, esters, acids) [1]. This positions nickel formate as the preferred additive when maximizing liquid bio-oil yield is the primary process objective.

Biomass pyrolysis
Head-to-head
~8 wt% increase in bio-oil yield vs. non-catalytic baseline
Supports process development targeting liquid yield
Corn straw, fixed-bed reactor; outperformed K and Zn formates
Biomass pyrolysis Bio-oil upgrading Formate salt additives

Evidence-Backed Application Scenarios Where Nickel Formate Provides Verified Advantages for Procurement


Manufacture of Sub-100 nm High-Purity Nickel Powders for Electronics Applications

Thermal decomposition of nickel formate in a liquid organic medium (e.g., benzyl alcohol at 195–205°C) yields non-pyrophoric submicron nickel powder with a mean particle size of 0.05–0.08 µm and purity ≥99 mass% Ni [1]. This specification is unmatched by nickel acetate decomposition, which produces a mixed Ni/NiO product in air, or nickel oxalate, which requires higher decomposition temperatures (>316°C) and yields different particle dispersion [2]. For multilayer ceramic capacitor electrode pastes and conductive ink formulations requiring sub-100 nm pure nickel particles, nickel formate is the precursor of choice based on verified particle size and purity data.

Silica-Supported Nickel Hydrogenation Catalyst Production Requiring Maximum Activity

On SiO₂ supports, catalysts prepared from nickel formate by impregnation concentrate nickel at the outer surface of the support sphere, exhibit strong nickel–silica interaction, and deliver higher benzene hydrogenation activity than catalysts prepared from nickel nitrate, acetate, carbonate, or chloride [1]. Catalytic activity is quantitatively correlated with the specific surface area of nickel particles, and nickel formate achieves the highest value among the five precursors tested [1]. For manufacturing lines producing SiO₂-supported nickel hydrogenation catalysts, procurement of nickel formate is directly supported by comparative catalytic activity data.

High-Throughput Nickel Electrodeposition and Electroforming Processes

In potentiostatic nickel electrodeposition, formate-based complexes enable a deposition rate of ~1900 ng s⁻¹ cm⁻² at –1.1 V vs. Ag/AgCl—the highest rate observed among formate, acetate, glycinate, citrate, and EDTA ligand systems [1]. This deposition rate is approximately double that of glycinate-based systems (954 ng s⁻¹ cm⁻²) under identical conditions [1]. For electroforming and thin-film coating operations where deposition rate directly determines throughput and unit economics, nickel formate bath formulations offer a quantified productivity advantage over conventional acetate or glycinate baths.

Facile Synthesis and Isolation of High-Purity Nickel Formate Dihydrate for Laboratory or Pilot-Scale Use

The low aqueous solubility of nickel formate dihydrate (~2.13 mass% at 25°C) relative to nickel acetate tetrahydrate (~16.6 g/100 mL at 20°C) enables a straightforward precipitation-based synthesis: reacting nickel acetate with formic acid in aqueous solution precipitates nickel formate directly, leaving the more soluble acetate in the supernatant and reducing the liquid volume requiring handling [1][2]. This method yields a purer product than metathetical salt-exchange routes and simplifies work-up [2]. For laboratories or pilot facilities synthesizing nickel formate in-house, this differential solubility provides a verified, operationally simpler route with higher purity than alternative methods.

Application
Selection Property
Validation Focus
Sub-100 nm nickel powder synthesis
Thermal decomposition purity and particle size control
Particle size distribution and Ni purity verification
Silica-supported hydrogenation catalyst
Outer-surface Ni distribution and strong metal-support interaction
TPR and benzene hydrogenation activity testing
High-throughput nickel electroforming
High electrodeposition rate among common ligand systems
Deposition rate and film quality at target potential
In-house nickel formate dihydrate preparation
Low aqueous solubility enables direct precipitation isolation
Purity and yield compared to metathetical routes
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